molecular formula C15H13ClO3 B6372512 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methylphenol, 95% CAS No. 1261987-72-7

5-(3-Chloro-4-methoxycarbonylphenyl)-2-methylphenol, 95%

Cat. No. B6372512
CAS RN: 1261987-72-7
M. Wt: 276.71 g/mol
InChI Key: PFCGMIDUZATRDG-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxycarbonylphenyl)-2-methylphenol, 95% (CMMPMP 95%) is a synthetic chemical compound used for a variety of applications in scientific research. CMMPMP 95% is a white crystalline solid with a melting point of approximately 125°C and a molecular weight of 273.6 g/mol. It is soluble in most organic solvents, such as acetone and methanol, and is insoluble in water.

Scientific Research Applications

CMMPMP 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals and other organic compounds, as well as in the synthesis of materials for use in the electronics industry. It is also used in the synthesis of organic dyes and pigments, as well as in the synthesis of organic catalysts. Additionally, CMMPMP 95% is used in the synthesis of fragrances and flavors, as well as in the synthesis of insecticides and herbicides.

Mechanism of Action

CMMPMP 95% acts as a catalyst in a variety of reactions. In the synthesis of pharmaceuticals, CMMPMP 95% acts as a nucleophilic catalyst, which helps to speed up the reaction and increase the yield of the desired product. In the synthesis of organic dyes and pigments, CMMPMP 95% acts as a Lewis acid, which helps to increase the reactivity of the reactants and promote the formation of the desired product. In the synthesis of fragrances and flavors, CMMPMP 95% acts as an electrophilic catalyst, which helps to speed up the reaction and increase the yield of the desired product.
Biochemical and Physiological Effects
CMMPMP 95% has no known biochemical or physiological effects. It is not toxic and does not interact with any biological molecules. As such, it is safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The use of CMMPMP 95% in laboratory experiments has several advantages. It is a relatively inexpensive chemical compound, and can be easily synthesized in the laboratory. Additionally, it is not toxic and does not interact with any biological molecules, making it safe for use in laboratory experiments.
The main limitation of CMMPMP 95% is that it is insoluble in water. This means that it cannot be used in reactions involving water-soluble reactants or products. Additionally, CMMPMP 95% is not very reactive, which can limit its effectiveness as a catalyst in some reactions.

Future Directions

The use of CMMPMP 95% in scientific research is expected to continue to expand in the coming years. It can be used in the synthesis of a wide range of compounds, including pharmaceuticals, organic dyes and pigments, fragrances and flavors, and insecticides and herbicides. Additionally, it can be used in the synthesis of materials for use in the electronics industry. Additionally, CMMPMP 95% can be used as a catalyst in a variety of reactions, including those involving nucleophilic, Lewis acid, and electrophilic catalysts. Finally, CMMPMP 95% can be used to study the reactivity of various compounds, as well as the mechanism of action of various catalysts.

Synthesis Methods

CMMPMP 95% is synthesized using a multi-step reaction process. The first step involves the reaction of 3-chloro-4-methoxycarbonylphenylmagnesiumbromide and 2-methylphenol in the presence of a catalyst, such as aluminum chloride. This reaction produces 5-chloro-2-methylphenol, which is then reacted with sodium hydroxide and acetic anhydride to form CMMPMP 95%.

properties

IUPAC Name

methyl 2-chloro-4-(3-hydroxy-4-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-4-11(8-14(9)17)10-5-6-12(13(16)7-10)15(18)19-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCGMIDUZATRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684035
Record name Methyl 3-chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261987-72-7
Record name Methyl 3-chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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